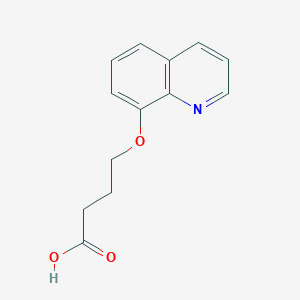

4-(Quinolin-8-yloxy)-butyric acid

Vue d'ensemble

Description

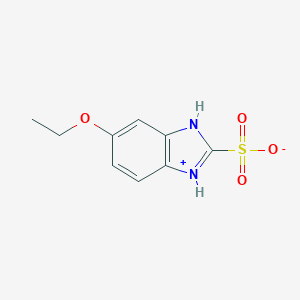

“4-(Quinolin-8-yloxy)-butyric acid” is a chemical compound that has been mentioned in the context of being linked to triphenylamine-based polyimides . These polyimides are fluorescent donor-acceptor (D-A) alternating copolyimides that have been synthesized by conventional polycondensation . The compound has a molecular weight of 203.19 .

Synthesis Analysis

The compound has been synthesized in the context of creating fluorescent donor-acceptor (D-A) alternating copolyimides . The synthesis involved a conventional polycondensation process . Another synthesis method involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride mediated by triethylamine in acetonitrile under heating .Molecular Structure Analysis

The compound has a molecular structure represented by the Hill Notation: C11H9NO3 . In the context of its use in polyimides, it is linked to a triphenylamine main polymer chain .Chemical Reactions Analysis

The compound has been involved in the synthesis of fluorescent donor-acceptor (D-A) alternating copolyimides . This involved a conventional polycondensation process .Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.19 . In the context of its use in polyimides, it contributes to the photophysical and electrochemical properties of the resulting materials .Applications De Recherche Scientifique

Polymer Synthesis

The structure of “4-(Quinolin-8-yloxy)-butyric acid” suggests potential use in the synthesis of novel polyimides, as indicated by research on similar quinoline-oxy linked compounds . These polyimides could have applications in electronics due to their emissive properties and potential as hole-transport materials.

Biological Activity

Compounds containing quinoline structures, such as 8-hydroxyquinoline, exhibit a range of biological activities including antimicrobial, anticancer, and antifungal effects . The quinolin-8-yloxy moiety in “4-(Quinolin-8-yloxy)-butyric acid” may confer similar properties, making it a candidate for pharmaceutical research.

Gut Health in Poultry Production

Butyric acid derivatives are known to improve gut health in poultry by promoting beneficial bacteria growth and enhancing epithelial cell development . The butyric acid component of “4-(Quinolin-8-yloxy)-butyric acid” could potentially be explored for such applications.

Biofuel Production

Butyric acid is also used in biofuel production, particularly in the engineering of microorganisms for n-butanol production . The butanoic acid part of the compound might be utilized in metabolic pathways for biofuel production.

Optoelectronic Devices

Based on the structural similarity to other quinoline-oxy compounds used in optoelectronic devices , “4-(Quinolin-8-yloxy)-butyric acid” could be investigated for use in light-emitting diodes (LEDs) or other light-based technologies.

Chemical Sensing

Quinoline derivatives are often used in chemical sensing due to their fluorescent properties . The compound could be part of sensors that detect specific ions or organic molecules.

Mécanisme D'action

Target of Action

Quinoline derivatives are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Therefore, it’s plausible that 4-(Quinolin-8-yloxy)-butyric acid may interact with similar targets.

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with quinoline derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

One study suggests that quinoline derivatives have high gastrointestinal absorption and good bioavailability .

Result of Action

Given the broad range of biological activities associated with quinoline derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-quinolin-8-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFCFHAKDHAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinolin-8-yloxy)-butyric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)

![2-{[3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B510207.png)

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)